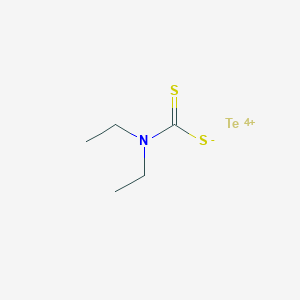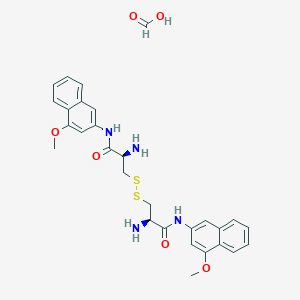
(H-Cys-4MbetaNA)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (H-Cys-4MbetaNA)2 is a derivative of L-cysteine, a naturally occurring amino acid This compound is characterized by the presence of two cysteine molecules linked to 4-methyl-beta-naphthylamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-4MbetaNA)2 typically involves the condensation of L-cysteine with 4-methyl-beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield of the compound.
化学反応の分析
Types of Reactions
(H-Cys-4MbetaNA)2 undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
(H-Cys-4MbetaNA)2 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function due to its ability to form disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (H-Cys-4MbetaNA)2 involves its ability to form disulfide bonds, which can influence the structure and function of proteins. The compound can interact with various molecular targets, including enzymes and receptors, through its thiol and amino groups. These interactions can modulate biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
L-Cystine: A naturally occurring dimer of cysteine.
N-Acetylcysteine: A derivative of cysteine with antioxidant properties.
Cysteamine: A degradation product of cysteine with therapeutic applications.
Uniqueness
(H-Cys-4MbetaNA)2 is unique due to the presence of the 4-methyl-beta-naphthylamine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
特性
分子式 |
C29H32N4O6S2 |
|---|---|
分子量 |
596.7 g/mol |
IUPAC名 |
(2R)-2-amino-3-[[(2R)-2-amino-3-[(4-methoxynaphthalen-2-yl)amino]-3-oxopropyl]disulfanyl]-N-(4-methoxynaphthalen-2-yl)propanamide;formic acid |
InChI |
InChI=1S/C28H30N4O4S2.CH2O2/c1-35-25-13-19(11-17-7-3-5-9-21(17)25)31-27(33)23(29)15-37-38-16-24(30)28(34)32-20-12-18-8-4-6-10-22(18)26(14-20)36-2;2-1-3/h3-14,23-24H,15-16,29-30H2,1-2H3,(H,31,33)(H,32,34);1H,(H,2,3)/t23-,24-;/m0./s1 |
InChIキー |
HNBNBFMISWQNDS-UKOKCHKQSA-N |
異性体SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CSSC[C@@H](C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O |
正規SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C(=C3)OC)N)N.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


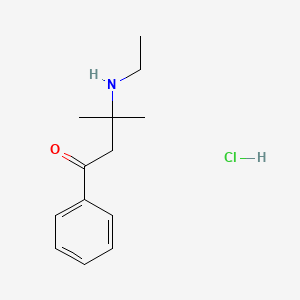
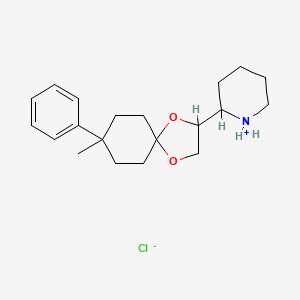
![7H-Dibenz[f,ij]isoquinolin-7-one, 4-(cyclohexylamino)-2-methyl-](/img/structure/B13742814.png)

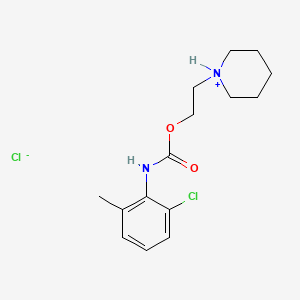
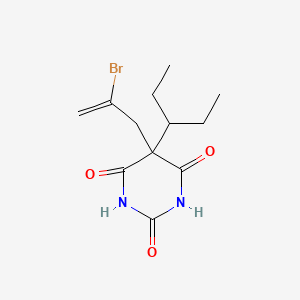
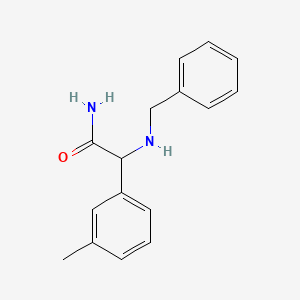
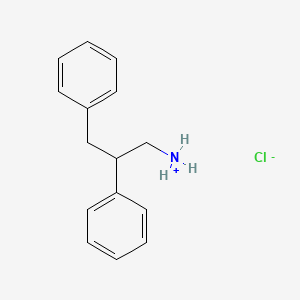

![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
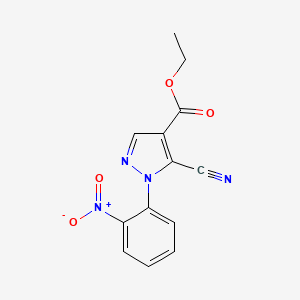

![tert-butyl N-[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]carbamate](/img/structure/B13742871.png)
